molecular formula C13H12O4 B3329391 Methylene dioxyphenol CAS No. 58979-02-5

Methylene dioxyphenol

Cat. No. B3329391
CAS RN: 58979-02-5
M. Wt: 232.23 g/mol
InChI Key: OXFUPTYCWKUJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylene dioxyphenol is a chemical compound that is used in the field of chemistry, particularly in organic chemistry . It is a functional group with the structural formula R-O-CH2-O-R’ which is connected to the rest of a molecule by two chemical bonds . The methylenedioxy group is generally found attached to an aromatic structure such as phenyl where it forms the methylenedioxyphenyl or benzodioxole functional group .


Synthesis Analysis

An improved process for the synthesis of 3,4 methylenedioxyphenol was reported. The pyrocatechol is used as raw material, through methylenation, acetylation, acetyl peroxide oxidation, hydrolysis, the 3,4 methylenedioxyphenol was prepared .


Molecular Structure Analysis

Methylenedioxy is a term used in the field of chemistry, particularly in organic chemistry, for a functional group with the structural formula R-O-CH2-O-R’ which is connected to the rest of a molecule by two chemical bonds . The methylenedioxy group consists of two oxygen atoms connected to a methylene bridge (-CH2- unit) .


Chemical Reactions Analysis

The methylenedioxy group is generally found attached to an aromatic structure such as phenyl where it forms the methylenedioxyphenyl or benzodioxole functional group . Enzymes within the cytochrome P450 superfamily are able to form methylenedioxy bridges by closure of an open, adjacent phenol and methoxy group .


Physical And Chemical Properties Analysis

Methylene dioxyphenol has a molecular formula of C13H12O4 and a molecular weight of 232.23 g/mol. Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Radiation Protection

Methylene dioxyphenol, specifically sesamol, has been shown to protect against the adverse effects of whole-body gamma-irradiation in mice. Studies demonstrate that oral administration of sesamol prior to gamma-irradiation significantly protected cellular DNA in various tissues and reduced radiation-induced oxidative damage. This indicates potential applications in radioprotection (Nair & Nair, 2011).

Analytical Chemistry

Methylene dioxyphenol compounds produce a distinct color change in the presence of certain reagents, which has been utilized in the quantitative determination of compounds like piperine. This reaction is useful in the field of analytical chemistry for detecting and measuring specific chemical components (Graham, 1965).

Nervous System Research

Research on Methylene Blue, a derivative of methylene dioxyphenol, shows diverse applications in neurobiology. It has been used for treating methemoglobinemia, ifosfamide-induced encephalopathy, and shows potential benefits in Alzheimer's disease and memory improvement. Its multiple cellular and molecular targets, including the modulation of the cGMP pathway, make it significant in neurological research (Oz et al., 2011).

Enzymatic Reactions and Industrial Applications

The compound 3,4-methylene-dioxyphenyl acetone has been stereoselectively reduced in industrial applications, showcasing its role in enzymatic reactions. This reduction process, facilitated by living Zygosaccharomyces rouxii, highlights its potential in large-scale industrial biochemical processes (Vicenzi et al., 1997).

Mitochondrial Biochemistry and Aging

Methylene Blue has been used to study its effects on mitochondrial function and cellular aging. It delays cellular senescence, enhances mitochondrial complex IV, increases cellular oxygen consumption, and reverses premature senescence caused by oxidative stress. This suggests its application in research on aging and mitochondrial diseases (Atamna et al., 2008).

Biochemical Interactions and Pharmacokinetics

Studies on the biochemical disposition of methylene­dioxyphenyl compounds provide insights into their interactions with cytochrome P450, which has implications in toxicology and pharmacokinetics. Understanding these interactions is crucial in the development of drugs and in assessing their safety (Kumagai et al., 1994).

Mechanism of Action

Methylene blue, a compound related to methylene dioxyphenol, has been shown to have a mechanism of action that involves the inhibition of nitric oxide synthase and guanylate cyclase . In Alzheimer’s Disease, a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric .

Safety and Hazards

Methylene blue, a compound related to methylene dioxyphenol, is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed .

Future Directions

MXenes, a new type of two-dimensional (2D) transition metal carbide or carbonitride material with a 2D structure similar to graphene, have received increasing attention and emerged as new substrate materials for exploration of various applications including, energy storage and conversion, photothermal treatment, drug delivery, environmental adsorption, and catalytic degradation . The challenges and future directions of the environmental applications of MXene-based materials are also discussed and highlighted .

properties

IUPAC Name

2-[(2-hydroxyphenoxy)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFUPTYCWKUJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCOC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylene dioxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methylene dioxyphenol
Reactant of Route 2
Methylene dioxyphenol
Reactant of Route 3
Reactant of Route 3
Methylene dioxyphenol
Reactant of Route 4
Reactant of Route 4
Methylene dioxyphenol
Reactant of Route 5
Methylene dioxyphenol
Reactant of Route 6
Methylene dioxyphenol

Q & A

Q1: What is 3,4-methylene dioxyphenol commonly used for in a research setting?

A1: 3,4-methylene dioxyphenol, also known as sesamol, is often investigated for its potential antioxidant and radioprotective properties. [, ] For example, studies have explored its ability to protect against radiation-induced DNA damage and oxidative stress in cells and animal models. [] It has also been investigated as a potential ingredient in food products to enhance their quality and shelf life due to its antioxidant activity. []

Q2: How effective is 3,4-methylene dioxyphenol in protecting against radiation-induced damage?

A2: Research suggests that 3,4-methylene dioxyphenol exhibits promising radioprotective effects. In a study using mice, pre-treatment with 3,4-methylene dioxyphenol significantly reduced DNA damage in various tissues after exposure to gamma radiation. [] Furthermore, it mitigated radiation-induced oxidative stress by preventing lipid peroxidation and boosting levels of crucial antioxidants like glutathione (GSH) and glutathione peroxidase (GPx) in vital organs like the liver, kidney, and brain. []

Q3: Beyond its biological activities, are there any other interesting applications of 3,4-methylene dioxyphenol in a research context?

A3: Yes, 3,4-methylene dioxyphenol is a versatile molecule. For instance, it serves as a building block in synthesizing various xanthene derivatives, which are valuable compounds in organic chemistry and medicinal chemistry. [, ] This is often achieved through reactions involving aromatic aldehydes and other reagents, sometimes using catalysts like Preyssler type heteropolyacid. []

Q4: What are the advantages of using 3,4-methylene dioxyphenol in organic synthesis reactions, particularly for xanthene derivatives?

A4: 3,4-methylene dioxyphenol is a valuable reagent in synthesizing xanthene derivatives because the reactions often proceed with good to excellent yields. [] Researchers have explored different catalysts and reaction conditions to optimize these processes, including solvent-free methodologies to minimize environmental impact. [, ]

Q5: Has 3,4-methylene dioxyphenol been explored in the development of hair coloring agents?

A5: Yes, 3,4-methylene dioxyphenol has been investigated as a potential coupling agent in oxidative hair coloring formulations. [] These formulations often include a combination of developing and coupling agents to achieve the desired hair color. Research suggests that 3,4-methylene dioxyphenol, when used in specific combinations with other agents, can contribute to good coloring properties in hair dye products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.